molecular formula C7H3Cl3F2O3S B1411300 2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1803712-48-2

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride

Cat. No. B1411300
CAS RN: 1803712-48-2
M. Wt: 311.5 g/mol
InChI Key: CEGFMMNSJFATNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 . The compound is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride” consists of a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a sulfonyl chloride group . The InChI key for this compound is ANZLDHZFNLCQAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride” is a liquid at ambient temperature . It has a density of 1.523 g/mL at 25 °C and a boiling point of 265-266 °C . The compound is also moisture sensitive .

Safety and Hazards

The compound is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(15-7(11)12)2-5(9)6(4)16(10,13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFMMNSJFATNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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